N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide - 658066-27-4

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide

Catalog Number: EVT-3285440
CAS Number: 658066-27-4
Molecular Formula: C16H14ClF3N2O2
Molecular Weight: 358.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While a specific synthesis protocol for N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide has not been identified in the provided literature, related compounds like N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide share a similar structure and provide insight into potential synthetic approaches [, ]. These typically involve a multi-step synthesis starting from commercially available precursors.

Applications

Research suggests that N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide serves as a potent and selective dopamine D4 receptor ligand [, ]. This finding forms the basis for its potential applications in various research areas, including:

  • Developing novel therapeutics: Its high affinity and selectivity for the D4 receptor make it a promising lead compound for designing new drugs targeting dopamine-related disorders, such as schizophrenia and Parkinson’s disease. []

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

    Compound Description: ML267 is a potent inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases), enzymes essential for bacterial cell viability and virulence. It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue. ML267 also demonstrates antibacterial activity against methicillin-resistant Staphylococcus aureus, and has been shown to attenuate the production of an Sfp-PPTase-dependent metabolite in Bacillus subtilis at sublethal doses. []

    Relevance: ML267 shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety with N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide. Both compounds utilize this moiety as a core structural element, suggesting potential shared biological targets or mechanisms. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364)

    Compound Description: MK-0364, also known as taranabant, acts as a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. [, ] It has shown efficacy in preclinical rodent models of obesity, demonstrating dose-dependent inhibition of food intake and significant weight loss. []

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

    Compound Description: This compound acts as a potent and selective dopamine D4 receptor ligand, displaying high affinity (IC50 = 0.057 nM) for the D4 receptor subtype. [] It also exhibits significant selectivity over the D2 receptor subtype and other receptors like serotonin 5-HT1A and adrenergic alpha1 receptors. []

    Relevance: This compound shares the core 3-methoxybenzamide moiety with N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide, demonstrating the use of this structural element in targeting dopamine receptors. [] The difference lies in the substituent attached to the benzamide nitrogen, with N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide featuring a 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl group, while this analogue incorporates a 2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl group. [] This comparison underscores the impact of substituent modifications on receptor selectivity and pharmacological profiles.

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

    Compound Description: T2384 is a PPARγ partial agonist exhibiting a complex binding profile. Research suggests T2384 interacts with PPARγ in two distinct orthosteric binding modes within the ligand-binding pocket and also binds to an allosteric site. [] The concentration-dependent activity profile initially attributed to the dual orthosteric binding modes is now thought to be influenced by ligand aggregation in biochemical assays. []

    Relevance: Although T2384 and N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide have different core structures and target distinct biological pathways, they share the presence of a trifluoromethyl substituent. [] This commonality highlights the utility of trifluoromethyl groups in medicinal chemistry for modulating physicochemical properties and potentially influencing binding affinities and pharmacokinetic profiles.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

    Compound Description: This compound acts as a potent glycine transporter 1 (GlyT1) inhibitor. [] It displays potent GlyT1 inhibitory activity (IC50 = 1.8 nM), good plasma exposure, and sufficient plasma-to-brain penetration in rats, making it a suitable candidate for investigating pharmacological properties in vivo. []

    Relevance: Similar to N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide, this GlyT1 inhibitor incorporates a 3-chloro-4-(trifluoromethyl)pyridine moiety within its structure. [] The key difference lies in the attachment of this moiety to the rest of the molecule. In N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide, it is connected via the pyridine's 2-position, while in the GlyT1 inhibitor, the connection is at the pyridine's 4-position as part of a carboxamide group. []

2-Chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734)

    Compound Description: SSR504734 serves as a starting point for developing novel glycine transporter 1 (GlyT1) inhibitors. [] Researchers aimed to enhance the inhibitory activity of SSR504734 by introducing heteroaromatic rings into its structure, leading to the discovery of more potent GlyT1 inhibitors. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

    Compound Description: This compound is a potent and orally available GlyT1 inhibitor. [] It exhibits potent GlyT1 inhibitory activity, possesses a favorable pharmacokinetic profile, and increases cerebrospinal fluid (CSF) glycine concentration in rats. []

    Relevance: While this compound and N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide target the same protein, GlyT1, they possess distinct structural differences. [] This compound features a 1-methyl-N-(propan-2-yl)-1H-imidazole-4-carboxamide core, whereas N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide is built around a 3-methoxybenzamide core. [] The presence of a trifluoromethoxy group in this compound, as opposed to the trifluoromethyl group in N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide, further highlights the exploration of different fluorine-containing substituents in drug design. []

Properties

CAS Number

658066-27-4

Product Name

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-3-methoxybenzamide

Molecular Formula

C16H14ClF3N2O2

Molecular Weight

358.74

InChI

InChI=1S/C16H14ClF3N2O2/c1-24-12-4-2-3-10(7-12)15(23)21-6-5-14-13(17)8-11(9-22-14)16(18,19)20/h2-4,7-9H,5-6H2,1H3,(H,21,23)

InChI Key

KMXWXRICPIQPPH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.